molecular formula C14H21N3O4S B2574718 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one CAS No. 2320468-14-0

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one

Cat. No. B2574718
CAS RN: 2320468-14-0
M. Wt: 327.4
InChI Key: WLOBFINMRBDVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one, also known as CPI-455, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This molecule has been shown to inhibit the activity of the protein EZH2, which is known to play a role in the development and progression of several types of cancer.

Mechanism of Action

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one inhibits the activity of EZH2, which is a histone methyltransferase that plays a key role in the development and progression of cancer. EZH2 is known to promote tumor growth and metastasis by altering the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting EZH2 activity, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one can prevent the aberrant gene expression that is characteristic of cancer cells and promote their death.
Biochemical and Physiological Effects:
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to have several biochemical and physiological effects, including the inhibition of EZH2 activity, the suppression of tumor growth and metastasis, and the enhancement of the efficacy of other cancer therapies. Additionally, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one for lab experiments is its specificity for EZH2, which makes it a useful tool for studying the role of this protein in cancer development and progression. Additionally, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to have good pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one is its relatively low potency, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in greater detail. Additionally, the combination of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one with other cancer therapies may lead to even greater efficacy in the treatment of cancer.

Synthesis Methods

The synthesis of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one involves several steps, including the reaction of piperidine with cyclobutanone to form 4-cyclobutylidenepiperidine, which is then reacted with isocyanate to form 1-(4-cyclobutylidenepiperidine-1-carbonyl) urea. This compound is then reacted with methylsulfonyl chloride to form 1-(4-cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylurea, which is finally reacted with imidazole to form 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one.

Scientific Research Applications

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of cancer. Several studies have shown that the inhibition of EZH2 activity by 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one can lead to the suppression of tumor growth and metastasis in various types of cancer, including breast cancer, prostate cancer, and ovarian cancer. Additionally, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-(4-cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(20,21)17-10-9-16(14(17)19)13(18)15-7-5-12(6-8-15)11-3-2-4-11/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOBFINMRBDVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methanesulfonylimidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.